

Application Notes and Protocols: JNJ-7777120 Stock Solution Preparation and Use

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-7777120 is a potent and selective antagonist of the histamine H4 receptor, demonstrating high affinity with a Ki value of approximately 4.5 nM for the human, mouse, and rat receptors. [1][2][3] Its selectivity is over 1000-fold greater for the H4 receptor compared to the H1, H2, and H3 receptors.[1] This compound has been instrumental in elucidating the role of the H4 receptor in various physiological and pathological processes, particularly in inflammation and immune responses.[3][4][5][6] JNJ-7777120 has been shown to block histamine-induced mast cell chemotaxis and neutrophil infiltration, highlighting its potential as an anti-inflammatory agent.[3][5][6] These application notes provide a detailed protocol for the preparation of JNJ-7777120 stock solutions using dimethyl sulfoxide (DMSO) and offer guidance for its use in research applications.

Physicochemical Properties and Solubility

Proper handling and storage of **JNJ-7777120** are crucial for maintaining its stability and activity. The following table summarizes its key physicochemical properties.



Property	Value	References	
Molecular Weight	277.75 g/mol [1]		
Formula	C14H16CIN3O		
CAS Number	459168-41-3 [2]		
Appearance	Crystalline solid	[2][4]	
Purity	≥98% (HPLC)		
Solubility in DMSO	14 mg/mL (~50 mM) to 56 mg/mL (~201.62 mM)	[1][2]	
Solubility in Ethanol	~2 mg/mL	[2]	
Solubility in Water	Insoluble	[1]	

Experimental Protocols Preparation of a 10 mM JNJ-7777120 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions in experimental assays.

Materials:

- JNJ-7777120 powder
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes or vials (amber or covered in foil)
- Vortex mixer
- Calibrated analytical balance
- Pipettes



Protocol:

- Equilibrate: Allow the **JNJ-7777120** vial to come to room temperature before opening to prevent condensation.
- Weigh: Accurately weigh out the desired amount of JNJ-7777120 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.78 mg of JNJ-7777120 (Molecular Weight = 277.75 g/mol).
- Dissolve: Add the appropriate volume of DMSO to the powder. For 2.78 mg, add 1 mL of DMSO.
- Mix: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.[5]
- Store: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes and store at -20°C or -80°C.

Note on DMSO: It is critical to use anhydrous or high-purity DMSO as moisture can reduce the solubility of **JNJ-7777120**.[1]

Storage and Stability

Proper storage is essential to maintain the integrity of **JNJ-7777120**.

Form	Storage Temperature	Stability	References
Solid Powder	-20°C	At least 2-3 years	[1][2]
DMSO Stock Solution	-20°C	Up to 1 month	[1]
-80°C	Up to 1 year	[1]	

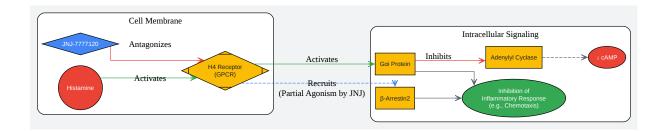
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, working volumes.[1] Aqueous solutions are not recommended for storage for more than one day.[2]



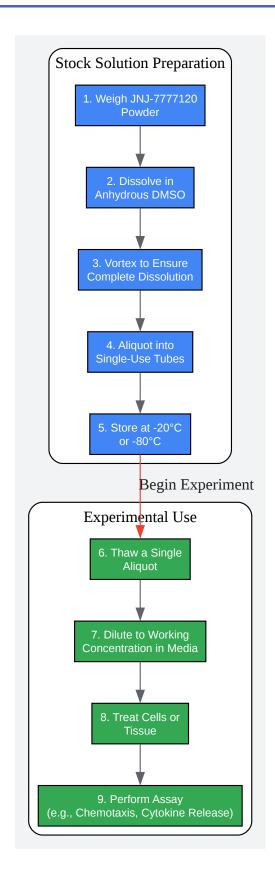
Signaling Pathway and Experimental Workflow

JNJ-7777120 acts as an antagonist at the histamine H4 receptor, which is a G protein-coupled receptor (GPCR). Its binding prevents the activation of downstream signaling pathways typically initiated by histamine. The H4 receptor is known to couple to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Furthermore, recent studies have shown that the H4 receptor can also signal through β-arrestin2 recruitment. [7][8] **JNJ-7777120** has been observed to act as a partial agonist in β-arrestin2 recruitment. [7]









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